1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-ETHOXYPHENYL)METHYL]PIPERAZINE
Description
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine is a piperazine derivative featuring a benzodioxole moiety and a 4-ethoxyphenyl group. Piperazine-based compounds are widely studied for their diverse pharmacological properties, including antihistaminic, anti-inflammatory, and receptor-binding activities.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-ethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-2-24-19-6-3-17(4-7-19)14-22-9-11-23(12-10-22)15-18-5-8-20-21(13-18)26-16-25-20/h3-8,13H,2,9-12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPTUWXEYXPLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Attachment of the Benzodioxole to Piperazine: The benzodioxole moiety is then reacted with piperazine in the presence of a suitable base to form the desired product.
Introduction of the Ethoxyphenyl Group: The final step involves the reaction of the intermediate with 4-ethoxybenzyl chloride under basic conditions to introduce the ethoxyphenyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses.
Comparison with Similar Compounds
Key Comparisons :
- Substituent Effects : Chlorine and bromine (electron-withdrawing groups) may enhance receptor-binding affinity compared to the ethoxy group (electron-donating) in the target compound.
- Synthetic Yields : The target compound’s synthesis efficiency may align with ’s derivatives (60–72%), depending on reaction conditions.
Piperazine Derivatives with Varied Aromatic Groups
highlights RA-series compounds with naphthalene and trifluoromethylphenyl groups:
Key Comparisons :
- Physical State : The target compound’s solid-state behavior may resemble RA [3,2] (white solid), whereas RA [3,3] (yellow oil) suggests substituent-dependent phase differences.
- Purity and Analytical Data : High UHPLC-ESI-MS purity (>95%) in underscores the importance of purification techniques for piperazine derivatives.
Pharmacologically Active Piperazine Analogues
investigates cyclizine (an H1 antihistamine) and its derivatives:
Key Comparisons :
- Biological Activity : The target compound’s ethoxyphenyl group may confer milder anti-inflammatory effects compared to dichlorophenyl derivatives.
- Structural Flexibility : Piperazine’s nitrogen atoms allow diverse substitutions, enabling tailored pharmacokinetic profiles.
Data Tables for Comparative Analysis
Table 2: Pharmacological and Structural Comparison
*Calculated based on molecular formula.
Research Findings and Implications
- Substituent Impact : Electron-withdrawing groups (e.g., Cl, Br) in and enhance binding affinity but may reduce metabolic stability compared to ethoxy groups.
- Synthetic Challenges : Lower yields in (16–53%) highlight the complexity of introducing bulky or hydrophobic groups like naphthalene .
- Therapeutic Potential: The target compound’s benzodioxole moiety suggests possible CNS activity, akin to benzodiazepine analogs, while the ethoxyphenyl group may improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
